molecular formula C7H13N3O2S B15256192 N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B15256192
M. Wt: 203.26 g/mol
InChI Key: XTOFDMFDRCNIRM-UHFFFAOYSA-N
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Description

N,1,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C7H13N3O2S. It is characterized by a pyrazole ring substituted with methyl groups and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,1,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the pyrazole ring can interact with various receptors and proteins, influencing cellular functions .

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid dimethylamide
  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

Comparison: N,1,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. For instance, the sulfonamide group enhances its potential as an enzyme inhibitor, making it more effective in certain biological applications .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N,1,3,5-tetramethylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-5-7(13(11,12)8-3)6(2)10(4)9-5/h8H,1-4H3

InChI Key

XTOFDMFDRCNIRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC

Origin of Product

United States

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